REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[CH:3](CS([O-])(=O)=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:17]=[N+:18]=[N-:19].[Na+]>CN(C=O)C>[F:1][C:2]([F:16])([F:15])[CH:3]([N:17]=[N+:18]=[N-:19])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
α-(trifluoromethyl)benzylmesylate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(C1=CC=CC=C1)CS(=O)(=O)[O-])(F)F
|
Name
|
|
Quantity
|
7.38 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C1=CC=CC=C1)N=[N+]=[N-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 849 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |